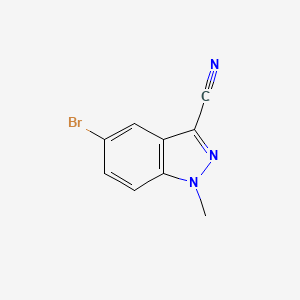

5-Bromo-1-methyl-1h-indazole-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

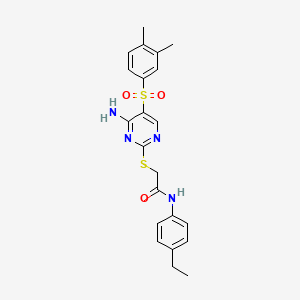

5-Bromo-1-methyl-1h-indazole-3-carbonitrile is a chemical compound used for industrial and scientific research . It is also known by other names such as 5-Bromo-3-cyano-1H-indazole .

Synthesis Analysis

The synthesis of indazoles, including this compound, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H5BrN2 . The molecular weight of the compound is 197.03 .Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, such as this compound, can be synthesized through various chemical reactions. These include Cu (OAc) 2 -catalyzed reactions to form N–N bonds in DMSO under O2 atmosphere . Other strategies include reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学的研究の応用

Synthetic Pathways and Chemical Reactions

5-Bromo-1-methyl-1h-indazole-3-carbonitrile and its derivatives are primarily studied for their involvement in various chemical synthesis processes and reactions. For example, the compound has been involved in regioselective hydrodehalogenation processes and is utilized in the synthesis of other chemical compounds due to its reactivity with cyclic dialkylamines, leading to the formation of 2-(dialkylaminomethylene)-malononitriles (Ioannidou & Koutentis, 2011). Additionally, it participates in reactions with various boronic acids and boronates in Suzuki coupling processes, exhibiting regiospecificity and serving as a building block for further chemical synthesis (Christoforou, Koutentis, & Rees, 2003).

Structural and Molecular Studies

Structural and molecular studies involving this compound have also been conducted. For instance, the molecular structure of biologically active nitroindazoles, including derivatives of this compound, has been determined using methods like X-ray diffraction and NMR spectroscopy. These studies help in understanding the molecular geometry and the potential biological interactions of these compounds (Cabildo et al., 2011).

Applications in Drug Synthesis

The compound is also a precursor in the synthesis of various drug candidates. It's been used in the synthesis of new functionalized indoles and indazoles, showing potential as 5-HT receptor ligands. This demonstrates its utility in creating compounds that might interact with biological systems, possibly leading to the development of new medications (Witulski et al., 2005).

Biochemical Analysis and Applications

In biochemical research, derivatives of this compound have been analyzed for their unique solvatochromic responses and encapsulation within nanocavities, offering insights into their behavior in various mediums. Such studies are crucial for understanding the compound's interactions at the molecular level and its potential applications in biochemistry and nanotechnology (Mati et al., 2012).

Safety and Hazards

The safety data sheet for 5-Bromo-1H-indazole-3-carbonitrile suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . The compound should be stored away from dust formation and should not be inhaled or come into contact with the skin and eyes .

作用機序

Target of Action

It is known that indole derivatives, which include 5-bromo-1-methyl-1h-indazole-3-carbonitrile, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

特性

IUPAC Name |

5-bromo-1-methylindazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYAXZQOMLBWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)

![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-bromophenyl)amino)formamide](/img/structure/B2555100.png)

![(1R,4r)-4-(benzo[d]oxazol-2-yl)cyclohexan-1-amine](/img/structure/B2555102.png)

![[1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol](/img/structure/B2555106.png)

![3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2555107.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2555113.png)